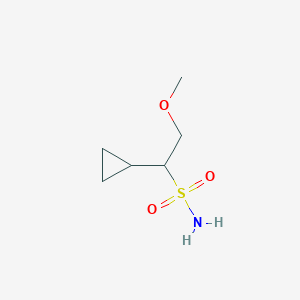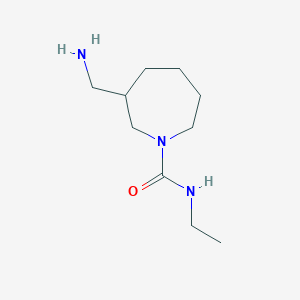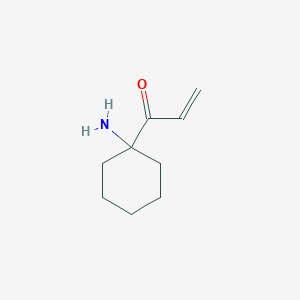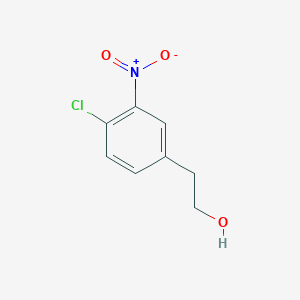
2-(4-Chloro-3-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of phenyl ethanol, where the phenyl ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)ethanol typically involves the nitration of 4-chlorophenylethanol. The process begins with the chlorination of phenylethanol to introduce the chlorine atom at the 4-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-(4-Chloro-3-nitrophenyl)acetaldehyde or 2-(4-Chloro-3-nitrophenyl)acetic acid.
Reduction: 2-(4-Chloro-3-aminophenyl)ethanol.
Substitution: 2-(4-Methoxy-3-nitrophenyl)ethanol or 2-(4-Ethoxy-3-nitrophenyl)ethanol.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)ethanol depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-3-nitrophenyl)acetic acid
- 2-(4-Chloro-3-aminophenyl)ethanol
- 2-(4-Methoxy-3-nitrophenyl)ethanol
Uniqueness
2-(4-Chloro-3-nitrophenyl)ethanol is unique due to the presence of both a chlorine atom and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking one of these groups.
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
2-(4-chloro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2 |
Clave InChI |
FQAZFRXURFHAKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCO)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



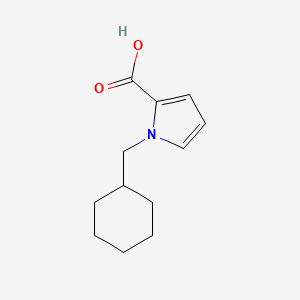
![9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid](/img/structure/B13150506.png)
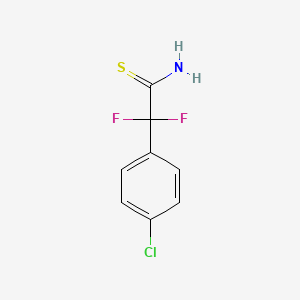
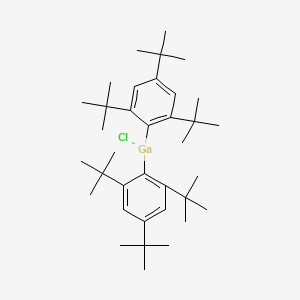

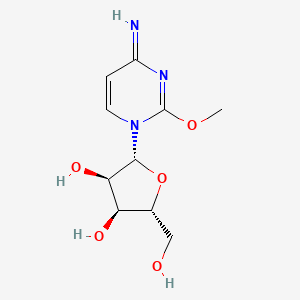
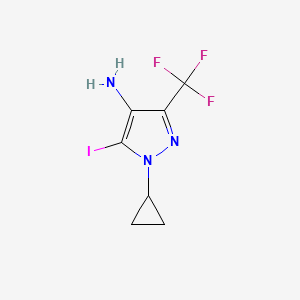
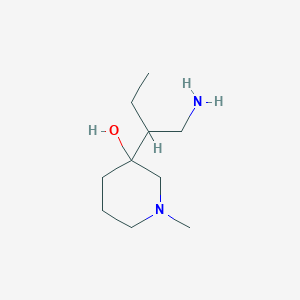
![(3-{(1R,2S,3R)-3-Hydroxy-2-[(E)-(S)-3-hydroxy-4-(3-methoxymethyl-phenyl)-but-1-enyl]-5-oxo-cyclopentylsulfanyl}-propylsulfanyl)-acetic acid](/img/structure/B13150540.png)
